Vodobatinib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

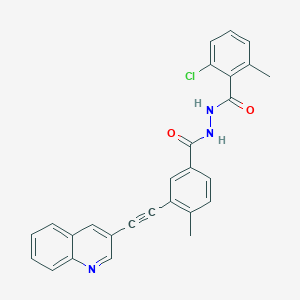

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methyl-N'-[4-methyl-3-(2-quinolin-3-ylethynyl)benzoyl]benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20ClN3O2/c1-17-10-12-22(26(32)30-31-27(33)25-18(2)6-5-8-23(25)28)15-20(17)13-11-19-14-21-7-3-4-9-24(21)29-16-19/h3-10,12,14-16H,1-2H3,(H,30,32)(H,31,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOBVMHBVWNVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)NNC(=O)C2=CC(=C(C=C2)C)C#CC3=CC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388803-90-4 | |

| Record name | Vodobatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388803904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vodobatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VODOBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8Q12KU2SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Vodobatinib in Chronic Myeloid Leukemia

This technical guide provides a comprehensive overview of this compound, a third-generation tyrosine kinase inhibitor (TKI), and its mechanism of action in the context of Chronic Myeloid Leukemia (CML). This compound is an oral, potent, and selective inhibitor of the BCR-ABL1 kinase, the hallmark driver of CML.

Introduction to CML and the Role of BCR-ABL1

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase.[1] This aberrant kinase drives uncontrolled proliferation of granulocytes, leading to the clinical manifestations of CML. The development of TKIs that target the ATP-binding site of the ABL1 kinase domain has revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition.[1] However, resistance, often driven by point mutations in the ABL1 kinase domain, remains a significant clinical challenge.[1]

This compound (formerly K0706) is a third-generation TKI designed to be a potent and selective agent against wild-type and mutated forms of BCR-ABL1, offering a new therapeutic option for patients with resistant or intolerant CML.[2][3][4]

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the BCR-ABL1 tyrosine kinase.[1][5] It binds to the ATP-binding pocket of the ABL1 kinase domain, thereby blocking the transfer of a phosphate group from ATP to tyrosine residues on downstream substrate proteins. This inhibition effectively shuts down the aberrant signaling cascade initiated by the constitutively active BCR-ABL1 oncoprotein, leading to the suppression of proliferation and induction of apoptosis in Philadelphia chromosome-positive (Ph-positive) leukemia cells.

References

- 1. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Effective in Patients with CML Regardless of Previous Ponatinib Therapy - Oncology Practice Management [oncpracticemanagement.com]

- 3. This compound Effective in Patients with CML Regardless of Previous Ponatinib Therapy [theoncologynurse.com]

- 4. K0706 (this compound) - Chronic Myeloid Leukemia [cmleukemia.com]

- 5. Jorge Cortes on CML Efficacy and Safety of this compound - The ASCO Post [ascopost.com]

Vodobatinib: A Targeted Approach for Ponatinib-Resistant Chronic Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeleloid Leukemia (CML), transforming it from a fatal malignancy into a manageable chronic condition for many. However, the emergence of resistance to these therapies, particularly to the potent third-generation TKI ponatinib, presents a significant clinical challenge. Vodobatinib (formerly K0706), a novel, orally bioavailable, third-generation BCR-ABL1 TKI, has emerged as a promising therapeutic option for patients with CML who have developed resistance or intolerance to multiple prior TKIs, including ponatinib. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical and clinical data in the context of ponatinib resistance, and detailed experimental methodologies.

Mechanism of Action

This compound is a potent and selective inhibitor of the BCR-ABL1 kinase, the hallmark of CML.[1][2] It binds to the ATP-binding site of the ABL1 kinase domain, effectively blocking its catalytic activity and preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.[1][2] Preclinical studies have demonstrated that this compound exhibits potent activity against wild-type BCR-ABL1 and a wide range of clinically relevant mutations that confer resistance to earlier-generation TKIs.[3] Notably, this compound is not effective against the T315I "gatekeeper" mutation.[2][3]

Preclinical Inhibitory Activity

The inhibitory potential of this compound against various BCR-ABL1 mutants has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| BCR-ABL1 (Wild-Type) | 7[3] |

| BCR-ABL1 L248R | 167[3] |

| BCR-ABL1 Y253H | 154[3] |

| BCR-ABL1 E255V | 165[3] |

| BCR-ABL1 T315I | 1967[3] |

Clinical Development and Efficacy

This compound has been evaluated in a multicenter, open-label, phase 1/2 clinical trial (NCT02629692) in heavily pretreated patients with Philadelphia chromosome-positive (Ph+) CML, including those with resistance or intolerance to ponatinib.[2][4][5] The study was designed to determine the maximum tolerated dose (MTD), recommended phase 2 dose (RP2D), safety, and anti-leukemic activity of this compound.[6][7]

Patient Demographics and Trial Design

The phase 1/2 trial enrolled patients with Ph+ CML who had failed at least three prior TKIs.[2][4] The study included a dose-escalation phase (12 mg to 240 mg once daily) to determine the MTD, followed by an expansion phase at the RP2D.[4][8] The MTD was established at 204 mg once daily, with a recommended phase 2 dose of 174 mg daily.[8] A key exclusion criterion was the presence of the T315I mutation.[4]

The pooled analysis of the phase 1 and 2 studies included 78 patients.[2] The median age was 59 years, and 55% were male.[2] The distribution of CML phases was: 85% chronic phase (CP-CML), 10% accelerated phase (AP-CML), and 5% blast phase (BP-CML).[2]

Efficacy in Ponatinib-Exposed Patients

A key focus of the clinical trial was to evaluate the efficacy of this compound in patients who had previously been treated with ponatinib. The results demonstrated that this compound has comparable activity in both ponatinib-naïve and ponatinib-treated patients with CP-CML.[8]

Table 1: Major Cytogenetic Response (MCyR) in Chronic Phase CML (CP-CML)

| Patient Cohort | Number of Evaluable Patients | MCyR Rate |

| Overall CP-CML | 63 | 70%[2] |

| Ponatinib-Naïve | 15 | 67%[8] |

| Ponatinib-Treated | 16 | 68%[8] |

Table 2: Major Hematological Response (MHR) in Accelerated and Blast Phase CML

| CML Phase | Number of Evaluable Patients | MHR Rate | Median Duration of Response |

| Accelerated Phase (AP-CML) | 8 | 86%[2] | 17.8 months[2] |

| Blast Phase (BP-CML) | 4 | 50%[2] | 6.2 months[2] |

Safety and Tolerability

This compound has demonstrated a manageable safety profile in heavily pretreated CML patients.[2] The most common treatment-emergent adverse events (TEAEs) were hematological and gastrointestinal, and were generally grade 2 or lower in severity.[2]

Table 3: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event | Incidence |

| Thrombocytopenia | 18%[2] |

| Neutropenia | 13%[2] |

| Anemia | 12%[2] |

| Increased Lipase | 10%[2] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant BCR-ABL1 kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ABL1 kinase domain (wild-type and mutants) is expressed and purified. A synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) is used.

-

Assay Reaction: The kinase reaction is performed in a buffer containing ATP and MgCl2. The kinase, substrate, and varying concentrations of this compound (typically in a serial dilution) are incubated together.

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as:

-

Radiometric Assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based Assay: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based Assay: Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of CML cells expressing wild-type or mutant BCR-ABL1.

Methodology:

-

Cell Culture: Murine pro-B Ba/F3 cells are engineered to express human wild-type or mutant BCR-ABL1. These cells are dependent on BCR-ABL1 kinase activity for their proliferation and survival.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescence-based assay, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is indicative of metabolically active cells.

-

-

Data Analysis: The percentage of cell viability is calculated for each this compound concentration relative to a vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Clinical Trial Protocol (Phase 1/2 - NCT02629692)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and anti-leukemic activity of this compound in patients with Ph+ CML resistant or intolerant to prior TKI therapies.

Study Design:

-

Phase 1 (Dose Escalation): A 3+3 dose-escalation design was used to determine the MTD and RP2D. Patients received oral this compound once daily in 28-day cycles.

-

Phase 2 (Dose Expansion): Patients were treated at the RP2D to further evaluate the efficacy and safety of this compound.

Key Inclusion Criteria:

-

Adults with Ph+ CML (chronic, accelerated, or blast phase).

-

Resistance or intolerance to at least three prior TKIs.

-

ECOG performance status of 0-2.

Key Exclusion Criteria:

-

Presence of the T315I mutation.

Primary Endpoints:

-

Phase 1: Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.

-

Phase 2: Major Cytogenetic Response (MCyR) for CP-CML and Major Hematologic Response (MHR) for AP/BP-CML.

Secondary Endpoints:

-

Complete Cytogenetic Response (CCyR), Major Molecular Response (MMR), duration of response, progression-free survival (PFS), and overall survival (OS).

Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Promising for Multiple-TK-Inhibitor-Resistant Philadelphia chromosome-positive CML | Blood Cancers Today [bloodcancerstoday.com]

- 3. This compound for patients with Philadelphia chromosome-positive chronic myeloid leukaemia resistant or intolerant to multiple lines of previous therapy: an open-label, multicentre, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Management of TKI-resistant chronic phase CML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 8. This compound Effective in Patients with CML Regardless of Previous Ponatinib Therapy [theoncologynurse.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the BCR-ABL1 Kinase Binding Affinity of Vodobatinib

This compound (formerly K0706) is a third-generation, orally bioavailable tyrosine kinase inhibitor (TKI) that targets the BCR-ABL1 fusion oncoprotein.[1][2][3][4] This protein is the hallmark of chronic myeloid leukemia (CML) and some types of acute lymphoblastic leukemia (ALL).[5][6] this compound was designed to be a potent and selective inhibitor, demonstrating efficacy against both wild-type BCR-ABL1 and the majority of point mutations that confer resistance to earlier-generation TKIs.[7][8][9] This guide provides a detailed overview of its binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Analysis of Binding Affinity and Potency

This compound demonstrates high potency against the wild-type BCR-ABL1 kinase and maintains activity against a range of clinically significant mutants that are resistant to other TKIs.[1][2] Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.

Table 1: this compound IC50 Values for BCR-ABL1 Kinase

| Target Kinase/Cell Line | IC50 (nM) | Reference |

| c-Abl Kinase (in vitro) | 0.9 | [10] |

| BCR-ABL1 Kinase (in vitro) | 7 | [1][2] |

| BCR-ABL1L248R/V Mutant | 167 | [1][2] |

| BCR-ABL1Y253H Mutant | 154 | [1][2] |

| BCR-ABL1E255V Mutant | 165 | [1][2] |

| BCR-ABL1T315I Mutant | 1967* | [1] |

*Note: There is conflicting information regarding the activity of this compound against the T315I "gatekeeper" mutation. While one source reports a specific IC50 value[1], other sources state that it is not effective against this particular mutant.[2][9][11] This mutation is a common cause of resistance to many TKIs.[9]

Mechanism of Action and Signaling Pathway

The BCR-ABL1 fusion gene results in a constitutively active tyrosine kinase that drives uncontrolled proliferation and inhibits apoptosis in hematopoietic cells.[5][6][9] This kinase autophosphorylates and subsequently phosphorylates numerous downstream signaling proteins, leading to the activation of pathways critical for cell growth and survival, such as the STAT5 and CrkL pathways.[6]

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding site within the ABL1 kinase domain of the BCR-ABL1 protein, thereby blocking the transfer of phosphate from ATP to tyrosine residues on its substrates.[12] This inhibition effectively shuts down the aberrant downstream signaling, leading to the suppression of leukemic cell proliferation.[3]

Figure 1: this compound Inhibition of the BCR-ABL1 Signaling Pathway.

Experimental Protocols

The characterization of this compound's binding affinity and cellular activity involves several key experimental methodologies.

Biochemical Kinase Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase.

Objective: To determine the IC50 value of this compound against purified BCR-ABL1 kinase.

Methodology:

-

Reagents and Materials: Purified recombinant BCR-ABL1 kinase, a specific peptide substrate, Adenosine-5'-triphosphate (ATP), this compound at various concentrations, assay buffer, and a detection system (e.g., based on fluorescence, luminescence, or radioactivity).

-

Procedure:

-

The purified BCR-ABL1 kinase is incubated with a range of this compound concentrations in an appropriate assay buffer.

-

The kinase reaction is initiated by adding the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified.

-

The percentage of kinase inhibition is calculated for each this compound concentration relative to a no-drug control.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow for a Biochemical BCR-ABL1 Kinase Inhibition Assay.

Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, assessing its ability to cross cell membranes and inhibit the target within the cell.[13][14]

Objective: To measure the effect of this compound on the viability of CML cells and its ability to inhibit BCR-ABL1 signaling.

Methodology (Cell Viability):

-

Cell Lines: Murine Ba/F3 hematopoietic cells engineered to express human wild-type or mutated BCR-ABL1 are commonly used.[2] These cells become dependent on BCR-ABL1 activity for their survival and proliferation.

-

Procedure:

-

Cells are seeded into multi-well plates.

-

They are treated with a range of this compound concentrations for a specified period (e.g., 48-72 hours).

-

Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay that measures metabolic activity or ATP content, respectively.

-

-

Data Analysis: Similar to the biochemical assay, IC50 values are calculated from the dose-response curve.

Methodology (Phosphorylation Inhibition via Western Blot):

-

Procedure:

-

BCR-ABL1-expressing cells are treated with this compound for a shorter duration (e.g., 2-4 hours).

-

Cells are harvested and lysed to extract total proteins.[15][16]

-

Protein concentration is determined to ensure equal loading.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated BCR-ABL1 (p-BCR-ABL1) and phosphorylated downstream targets (e.g., p-STAT5, p-CrkL).[6]

-

Antibodies against the total forms of these proteins and a loading control (e.g., actin) are used for normalization.

-

Detection is performed using secondary antibodies conjugated to an enzyme or fluorophore.

-

-

Data Analysis: The band intensities are quantified to determine the reduction in phosphorylation levels at different this compound concentrations.

Figure 3: General Workflow for Western Blot Analysis of Protein Phosphorylation.

Resistance Profile and Clinical Implications

A key advantage of third-generation TKIs like this compound is their activity against mutations that cause resistance to earlier drugs such as imatinib and nilotinib.[9][17] Point mutations in the BCR-ABL1 kinase domain can prevent TKI binding, leading to therapeutic failure.[17][18][19]

This compound is effective against several common resistance mutations, including those in the P-loop of the kinase domain (e.g., Y253H, E255V).[1][2] Its activity against the highly resistant T315I mutation remains a point of differing reports.[1][2][11] The development of resistance is a major clinical challenge, and TKIs with a broad activity profile against various mutants are highly valuable.[18]

Phase 1/2 clinical trials have shown that this compound has meaningful antileukemic activity and a tolerable safety profile in heavily pretreated CML patients who are resistant or intolerant to multiple prior TKIs.[20][21] A major cytogenetic response (MCyR) was observed in a high percentage of patients with chronic-phase CML, including those who had previously been treated with the potent third-generation TKI ponatinib.[7][8][22]

Figure 4: TKI Generations and the Evolution of BCR-ABL1 Resistance.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C27H20ClN3O2 | CID 89884852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Bcr-Abl | TargetMol [targetmol.com]

- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]

- 7. This compound Effective in Patients with CML Regardless of Previous Ponatinib Therapy - Oncology Practice Management [oncpracticemanagement.com]

- 8. This compound Effective in Patients with CML Regardless of Previous Ponatinib Therapy [theoncologynurse.com]

- 9. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma and cerebrospinal fluid pharmacokinetics of this compound, a neuroprotective c-Abl tyrosine kinase inhibitor for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative) [knightdxlabs.ohsu.edu]

- 13. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]

- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro: A Challenge for Precision Therapy in BCR-ABL1 and BCR-ABL1 Like Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro: A Challenge for Precision Therapy in BCR-ABL1 and BCR-ABL1 Like Leukemias [frontiersin.org]

- 17. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BCR-ABL1 compound mutations in tyrosine kinase inhibitor–resistant CML: frequency and clonal relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Promising for Multiple-TK-Inhibitor-Resistant Philadelphia chromosome-positive CML | Blood Cancers Today [bloodcancerstoday.com]

- 21. physiciansweekly.com [physiciansweekly.com]

- 22. This compound Effective in Patients with CML Regardless of Previous Ponatinib Therapy - The Oncology Pharmacist [top.tlgtechnology.com]

Vodobatinib's Activity Against BCR-ABL1 Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vodobatinib (formerly K0706) is a third-generation oral tyrosine kinase inhibitor (TKI) demonstrating significant preclinical and clinical activity against the BCR-ABL1 fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias such as chronic myeloid leukemia (CML). Developed to address the challenge of TKI resistance, this compound has shown efficacy against a wide range of BCR-ABL1 kinase domain mutations that confer resistance to earlier generation TKIs. This technical guide provides an in-depth overview of this compound's activity, detailing its inhibitory profile against various BCR-ABL1 mutations, the experimental methodologies used to determine its efficacy, and its mechanism of action within the BCR-ABL1 signaling cascade.

Data Presentation: In Vitro Inhibitory Activity of this compound

The potency of this compound against wild-type and mutated BCR-ABL1 has been quantified through in vitro cellular assays, primarily utilizing the Ba/F3 murine pro-B cell line engineered to express human BCR-ABL1 variants. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the drug's potency.

| BCR-ABL1 Variant | IC50 (nM) | Reference |

| Wild-type | 7 | [1] |

| L248R | 167 | [1] |

| Y253H | 154 | [1] |

| E255V | 165 | [1] |

| T315I | 1967 | [1] |

Table 1: this compound IC50 Values Against Key BCR-ABL1 Mutations. This table summarizes the in vitro potency of this compound against wild-type BCR-ABL1 and several clinically relevant mutations known to confer resistance to other TKIs.

Experimental Protocols

A thorough understanding of the methodologies employed to evaluate this compound's activity is crucial for the interpretation of its preclinical data. The following sections detail the key experimental protocols.

BCR-ABL1 Kinase Inhibition Assay (Immunoblotting)

This assay directly assesses the ability of this compound to inhibit the autophosphorylation of the BCR-ABL1 kinase, a critical step in its activation.

Cell Culture and Lysis:

-

Ba/F3 cells expressing either wild-type or mutated BCR-ABL1 are cultured in appropriate media.

-

Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 2-4 hours).

-

Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

Immunoblotting Procedure:

-

Protein concentrations of the cell lysates are determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of a BCR-ABL1 downstream target (e.g., phospho-CrkL) or phospho-BCR-ABL1 itself. An antibody against total BCR-ABL1 or a housekeeping protein (e.g., β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The intensity of the bands is quantified to determine the extent of phosphorylation inhibition.[1]

Cell Proliferation (Viability) Assay for IC50 Determination

This assay measures the concentration of this compound required to inhibit the proliferation of BCR-ABL1-dependent cells by 50%.

Cell Seeding and Treatment:

-

Ba/F3 cells expressing specific BCR-ABL1 constructs are seeded in 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well).

-

A serial dilution of this compound is prepared, and cells are treated with a range of concentrations. Control wells receive only the vehicle.

-

The plates are incubated for a period that allows for multiple cell doublings (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[1]

Measurement of Cell Viability:

-

Cell viability is commonly assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

The CellTiter-Glo® reagent, which contains luciferase and its substrate, is added to each well.

-

The reagent lyses the cells, and the amount of ATP present (an indicator of metabolically active, viable cells) is converted into a luminescent signal by the luciferase.

-

The luminescence is measured using a luminometer.

-

The IC50 value is calculated by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]

In Vivo Xenograft Model for CML

Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety of a drug candidate in a living organism.

Model Establishment:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of human cells.

-

Human CML cell lines (e.g., K562) or Ba/F3 cells expressing BCR-ABL1 are injected into the mice, typically intravenously or subcutaneously, to establish the leukemia model.[2]

Drug Administration and Monitoring:

-

Once the leukemia is established (confirmed by monitoring peripheral blood for leukemic cells or palpable tumors), the mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses and schedules. The control group receives a vehicle.

-

The efficacy of the treatment is monitored by measuring tumor volume (for subcutaneous models), quantifying the percentage of leukemic cells in the peripheral blood and bone marrow via flow cytometry, and assessing overall survival.

-

Toxicity is evaluated by monitoring the animals' body weight, overall health, and through histological analysis of major organs at the end of the study.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the tyrosine kinase activity of the BCR-ABL1 oncoprotein. This inhibition blocks the downstream signaling pathways that are constitutively activated in Ph+ leukemia cells, leading to reduced cell proliferation and induction of apoptosis.

Figure 1: BCR-ABL1 Signaling and this compound Inhibition. This diagram illustrates the primary signaling pathways activated by the BCR-ABL1 oncoprotein, leading to increased cell proliferation and survival. This compound directly inhibits BCR-ABL1 kinase activity, thereby blocking these downstream effects.

Clinical Activity

Clinical trials have investigated the safety and efficacy of this compound in patients with CML who have failed prior TKI therapies. A phase 1/2 trial (NCT02629692) demonstrated that this compound has promising antileukemic activity in heavily pretreated patients with chronic phase CML, including those who had previously received ponatinib.[3][4][5][6][7][8] The maximum tolerated dose was established, and the safety profile was considered manageable.[7] Notably, patients with the T315I mutation were excluded from these trials, consistent with the preclinical data showing reduced in vitro activity against this specific mutation.[7]

Conclusion

This compound is a potent third-generation BCR-ABL1 inhibitor with significant activity against wild-type BCR-ABL1 and a broad range of clinically relevant mutations that confer resistance to other TKIs. Its efficacy has been demonstrated through rigorous preclinical experimental protocols and confirmed in clinical trials. While this compound shows reduced activity against the T315I mutation, it represents a valuable therapeutic option for a significant population of patients with Ph+ leukemias who have exhausted other treatment avenues. Further research and ongoing clinical studies will continue to define its role in the evolving landscape of CML therapy.

References

- 1. BCR-ABL1 tyrosine kinase inhibitor K0706 exhibits pre-clinical activity in Philadelphia chromosome-positive leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Effective in Patients with CML Regardless of Previous Ponatinib Therapy - Oncology Practice Management [oncpracticemanagement.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Effective in Patients with CML Regardless of Previous Ponatinib Therapy - The Oncology Pharmacist [theoncologypharmacist.com]

- 7. This compound Promising for Multiple-TK-Inhibitor-Resistant Philadelphia chromosome-positive CML | Blood Cancers Today [bloodcancerstoday.com]

- 8. Paper: Phase 1 Trial of this compound, a Novel Oral BCR-ABL1 Tyrosine Kinase Inhibitor (TKI): Activity in CML Chronic Phase Patients Failing TKI Therapies Including Ponatinib [ash.confex.com]

Vodobatinib's Kinase Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Potency Against Primary Targets

Vodobatinib has demonstrated high potency against the wild-type BCR-ABL1 kinase and several clinically relevant mutants known to confer resistance to earlier-generation TKIs. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against its key targets.

| Kinase Target | IC50 (nM) | Assay Type | Source |

| BCR-ABL1 (Wild-Type) | 7 | Biochemical Assay | [3][9] |

| c-Abl | 0.9 | In vitro Kinase Assay | [1] |

| BCR-ABL1L248R | 167 | Cell-based Assay | [9] |

| BCR-ABL1Y253H | 154 | Cell-based Assay | [9] |

| BCR-ABL1E255V | 165 | Cell-based Assay | [9] |

| BCR-ABL1T315I | 1967 | Cell-based Assay | [9] |

Note: The T315I mutation, known as the "gatekeeper" mutation, confers resistance to many TKIs. This compound shows significantly reduced potency against this mutant.[9]

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 values listed above are not exhaustively provided in the public domain. However, based on standard practices in kinase inhibitor profiling, the following methodologies are likely employed.

Biochemical Kinase Inhibition Assay (General Protocol)

This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow:

Caption: General workflow for a biochemical kinase inhibition assay.

Methodology:

-

Reagents: Purified recombinant kinase (e.g., c-Abl), a specific peptide substrate (e.g., Abltide), Adenosine Triphosphate (ATP), and this compound at various concentrations.

-

Reaction: The kinase, substrate, and this compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using 32P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve.

Cell-Based Autophosphorylation Assay (General Protocol)

This assay measures the ability of an inhibitor to block the autophosphorylation of a kinase within a cellular context.

Workflow:

Caption: General workflow for a cell-based autophosphorylation assay.

Methodology:

-

Cell Culture: A cell line engineered to express the kinase of interest (e.g., Ba/F3 cells expressing a specific BCR-ABL1 mutant) is cultured.

-

Treatment: The cells are treated with a range of this compound concentrations for a defined period.

-

Lysis: The cells are lysed to extract the cellular proteins.

-

Detection: The level of phosphorylated kinase is measured using techniques such as Western blotting with a phospho-specific antibody or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of phosphorylated kinase is normalized to the total amount of the kinase protein. The percentage of inhibition is then plotted against the this compound concentration to calculate the IC50.

Signaling Pathway

This compound's primary therapeutic effect in CML is achieved through the inhibition of the constitutively active BCR-ABL1 kinase. This oncoprotein drives the malignant phenotype by activating a network of downstream signaling pathways that promote cell proliferation and survival.

Caption: Inhibition of BCR-ABL1 signaling by this compound.

Conclusion

This compound is a potent inhibitor of the BCR-ABL1 kinase and its various mutants, with the notable exception of the T315I mutation. While it is reported to have a favorable safety profile and limited off-target effects, a comprehensive, publicly available kinase selectivity panel is needed to fully characterize its off-target profile. Such data would be invaluable for a more complete understanding of its mechanism of action and for anticipating potential off-target liabilities in a clinical setting. Further research and publication of broader kinome screening data are warranted to fully elucidate the selectivity of this promising therapeutic agent.

References

- 1. Plasma and cerebrospinal fluid pharmacokinetics of this compound, a neuroprotective c-Abl tyrosine kinase inhibitor for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Sun Pharma Advanced Research Company - AdisInsight [adisinsight.springer.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 8. Paper: Phase 1 Trial of this compound, a Novel Oral BCR-ABL1 Tyrosine Kinase Inhibitor (TKI): Activity in CML Chronic Phase Patients Failing TKI Therapies Including Ponatinib [ash.confex.com]

- 9. selleckchem.com [selleckchem.com]

Vodobatinib's Efficacy Against Non-T315I BCR-ABL1 Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vodobatinib (formerly K0706) is a third-generation, orally bioavailable BCR-ABL1 tyrosine kinase inhibitor (TKI) engineered for patients with chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It was designed using a structure-guided platform to be a potent and selective inhibitor of the BCR-ABL1 kinase, the primary driver of CML.[3][4] A critical challenge in CML therapy is the emergence of resistance to TKIs, often driven by point mutations in the ABL1 kinase domain. While some third-generation TKIs target the common T315I "gatekeeper" mutation, this compound was specifically developed to be effective against a wide range of other clinically relevant mutations that confer resistance to earlier-generation TKIs, but not the T315I mutation.[4][5][6] This guide provides a comprehensive technical overview of this compound's preclinical and clinical effectiveness against non-T315I mutations, detailing its inhibitory profile, clinical trial outcomes, and the experimental methodologies employed in its evaluation.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the BCR-ABL1 tyrosine kinase. The BCR-ABL1 fusion protein possesses constitutively active kinase function, leading to the autophosphorylation of its tyrosine residues and the subsequent activation of multiple downstream signaling pathways. These pathways, including RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT, are crucial for cell proliferation, differentiation, and survival. By blocking the ATP-binding site of the BCR-ABL1 kinase, this compound inhibits its autophosphorylation and prevents the activation of these downstream effectors, ultimately inducing apoptosis in cancer cells.

Preclinical Efficacy: In Vitro Inhibition Profile

The potency of this compound against various BCR-ABL1 kinase domain mutations has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against the wild-type (unmutated) BCR-ABL1 and several common non-T315I mutants that confer resistance to other TKIs.

| Target Kinase/Mutant | IC50 (nM) | Reference |

| BCR-ABL1 (Wild-Type) | 7 | [7][8] |

| c-Abl | 0.9 | [9] |

| BCR-ABL1 L248R | 167 | [7] |

| BCR-ABL1 Y253H | 154 | [7] |

| BCR-ABL1 E255V | 165 | [7] |

| BCR-ABL1 T315I | 1967 | [7] |

Table 1: In Vitro Inhibitory Activity of this compound. Note the significantly higher IC50 value for the T315I mutation, against which this compound has limited activity.

Clinical Efficacy: Phase 1/2 Trial (NCT02629692)

This compound has been evaluated in a multicenter, open-label, Phase 1/2 clinical trial in heavily pretreated patients with CML and Ph+ ALL who have failed multiple prior TKIs.[1][10] Patients with the T315I mutation were excluded.[1][10] The trial assessed the safety, tolerability, maximum tolerated dose (MTD), and anti-leukemic activity of this compound.[11]

Patient Population

The study enrolled a heavily pretreated patient population. The pooled analysis of the Phase 1 and 2 studies included 78 patients, of whom 85% had chronic-phase CML (CP-CML), 10% had accelerated-phase CML (AP-CML), and 5% had blast-phase CML (BP-CML).[12][13] Many patients had received three or more prior TKIs, and a significant portion had been previously treated with ponatinib.[3][14]

Efficacy in Chronic-Phase CML (CP-CML)

This compound demonstrated significant clinical activity in patients with CP-CML, including those who were resistant or intolerant to prior TKIs, including ponatinib.

| Response Metric | All CP-CML Patients (n=63) | Ponatinib-Naïve (n=15) | Ponatinib-Treated (n=16) | Reference |

| Major Cytogenetic Response (MCyR) | 70% | 67% | 69% (11 of 16 pts) | [3][12][14] |

| Complete Cytogenetic Response (CCyR) | - | 67% (10 of 15 pts) | - | [1][14] |

| Major Molecular Response (MMR) | 44% (14 of 32 pts) | 47% (7 of 15 pts) | 47% (8 of 17 pts) | [1][2] |

Table 2: Cytogenetic and Molecular Responses in CP-CML Patients Treated with this compound. Data is compiled from different stages and analyses of the Phase 1/2 trial.

Efficacy in Advanced-Phase CML

The pooled analysis also showed clinically meaningful activity in patients with advanced-phase CML.[13]

| CML Phase | Response Metric | Response Rate | Reference |

| Accelerated-Phase (AP-CML) | Major Hematological Response (MaHR) | 86% | [12][13] |

| Blast-Phase (BP-CML) | Major Hematological Response (MaHR) | 50% | [12][13] |

Table 3: Hematological Responses in Advanced-Phase CML Patients.

Experimental Protocols and Methodologies

In Vitro Kinase Assays

The IC50 values were determined using standard biochemical and cell-based assays.

-

Cell Lines : Ba/F3 murine pro-B cells, which are dependent on IL-3 for survival, were engineered to express various human BCR-ABL1 constructs (wild-type and mutated).[8]

-

Proliferation Assay : These engineered Ba/F3 cells were cultured with escalating concentrations of this compound. Cell viability was measured after a set incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo®. The IC50 was calculated as the drug concentration that inhibited cell proliferation by 50% compared to untreated controls.

-

Phosphorylation Inhibition Assay : To confirm the mechanism of action, Ba/F3 cells expressing BCR-ABL1 mutants were treated with this compound for a short period (e.g., 2-4 hours).[8] Cell lysates were then analyzed by Western blotting using antibodies specific for phosphorylated BCR-ABL1 (p-BCR-ABL1) and total BCR-ABL1 to assess the inhibition of autophosphorylation.[8]

Phase 1/2 Clinical Trial Protocol (NCT02629692)

-

Study Design : An open-label, multicenter, Phase 1 dose-escalation ("3+3" design) and Phase 2 dose-expansion study.[1][2][10]

-

Patient Eligibility : Adults (≥18 years) with Ph+ CML or Ph+ ALL who were resistant or intolerant to at least three prior TKIs, or had no other available treatment options.[10] A key exclusion criterion was the presence of the T315I mutation.[1][10]

-

Treatment : this compound was administered orally once daily in 28-day cycles.[10] The Phase 1 portion evaluated doses ranging from 12 mg to 240 mg.[1] The maximum tolerated dose (MTD) was established at 204 mg.[1][13]

-

Endpoints : The primary endpoint of Phase 1 was to determine the MTD.[11] Secondary endpoints included safety, pharmacokinetics, and anti-leukemic activity.[11] Efficacy was assessed by hematologic, cytogenetic (by chromosome banding analysis of bone marrow metaphases), and molecular (RQ-PCR for BCR-ABL1 transcripts) responses.

Conclusion

This compound has demonstrated significant preclinical and clinical activity against a range of non-T315I BCR-ABL1 mutations that confer resistance to other TKIs. In vitro data confirms its high potency against wild-type BCR-ABL1 and common mutants like L248R, Y253H, and E255V.[7] Clinical data from the Phase 1/2 trial shows that this compound can induce durable cytogenetic and molecular responses in a heavily pretreated CML patient population, including those who have failed ponatinib.[1][3] With a manageable safety profile, this compound represents a promising therapeutic option for CML patients with resistance or intolerance to multiple prior TKI therapies who do not harbor the T315I mutation.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 3. This compound Effective in Patients with CML Regardless of Previous Ponatinib Therapy [theoncologynurse.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Plasma and cerebrospinal fluid pharmacokinetics of this compound, a neuroprotective c-Abl tyrosine kinase inhibitor for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound for patients with Philadelphia chromosome-positive chronic myeloid leukaemia resistant or intolerant to multiple lines of previous therapy: an open-label, multicentre, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paper: Phase 1 Trial of this compound, a Novel Oral BCR-ABL1 Tyrosine Kinase Inhibitor (TKI): Activity in CML Chronic Phase Patients Failing TKI Therapies Including Ponatinib [ash.confex.com]

- 12. This compound Promising for Multiple-TK-Inhibitor-Resistant Philadelphia chromosome-positive CML | Blood Cancers Today [bloodcancerstoday.com]

- 13. physiciansweekly.com [physiciansweekly.com]

- 14. This compound Effective in Patients with CML Regardless of Previous Ponatinib Therapy - Oncology Practice Management [oncpracticemanagement.com]

early research on Vodobatinib off-target effects

An In-depth Technical Guide on the Early Research of Vodobatinib Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly known as K0706 or SCO-088) is a third-generation, orally active Bcr-Abl1 tyrosine kinase inhibitor (TKI). It has been developed for the treatment of chronic myeloid leukemia (CML), particularly in patients who have developed resistance or intolerance to other TKIs. While early research highlights its potent and selective inhibition of the Bcr-Abl1 kinase, a thorough understanding of its off-target effects is crucial for a complete safety and efficacy profile. This technical guide summarizes the available quantitative data on this compound's on-target activity, discusses potential off-target effects based on clinical observations, and provides detailed methodologies for key experimental assays relevant to its preclinical characterization.

It is important to note that while this compound is often described as having "limited off-target activity," a comprehensive, publicly available kinome scan or a broad off-target selectivity profile has not been identified in the reviewed literature. Therefore, the discussion on off-target effects is primarily based on inferences from clinical trial data.

On-Target Activity of this compound

This compound is a potent inhibitor of the Bcr-Abl1 fusion protein, the hallmark of CML. It also demonstrates activity against a range of Bcr-Abl1 mutants that confer resistance to earlier generation TKIs.

| Target | IC50 (nM) |

| BCR-ABL1 | 7 |

| BCR-ABL1L248R | 167 |

| BCR-ABL1Y253H | 154 |

| BCR-ABL1E255V | 165 |

| BCR-ABL1T315I | 1967 |

Potential Off-Target Effects and Clinical Safety Profile

The off-target profile of a kinase inhibitor is critical in understanding its clinical adverse events. In the absence of a detailed kinome scan for this compound, the treatment-emergent adverse events (TEAEs) from early clinical trials provide the best available insight into its potential off-target activities.

| Adverse Event (All Grades) | Frequency in Ponatinib-Treated Patients (%) | Frequency in Ponatinib-Naïve Patients (%) |

| Nausea | 25 | - |

| Diarrhea | 25 | - |

| Myalgia | - | 33 |

| Back Pain | - | 27 |

| Thrombocytopenia | 19 | 27 |

| Rash | 19 | - |

| Non-cardiac chest pain | 19 | - |

| Increased amylase | 19 | - |

| Fall | 19 | - |

| Nasopharyngitis | - | 20 |

Grade 3 or higher TEAEs included thrombocytopenia, neutropenia, and anemia. Other reported adverse events were constitutional symptoms, gastrointestinal symptoms, pruritus, rhinitis, dizziness, and headache. Three serious adverse events were noted as related to this compound: fatal intracranial hemorrhage, back pain, and worsening amnesia.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibitor potency.

1. Reagents and Materials:

-

Kinase: Recombinant human Bcr-Abl1 kinase

-

Substrate: Biotinylated peptide substrate for Bcr-Abl1

-

ATP: Adenosine triphosphate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35

-

Detection Reagents: Europium-labeled anti-phosphotyrosine antibody (Donor), Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin)

-

Test Compound: this compound, serially diluted in DMSO

-

Microplates: Low-volume 384-well black microplates

2. Assay Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add 2.5 µL of the Bcr-Abl1 kinase solution (at 2x the final concentration) to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at 2x the final concentration). The final ATP concentration should be at or near its Km for the kinase.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of the detection reagent mix containing the Europium-labeled antibody and the Streptavidin-conjugated acceptor.

-

Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

3. Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (Representative Protocol)

This protocol outlines a representative cell proliferation assay using the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

1. Reagents and Materials:

-

Cell Line: Ba/F3 cells engineered to express Bcr-Abl1 or a specific mutant.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.

-

Test Compound: this compound, serially diluted in DMSO.

-

Assay Reagent: CellTiter-Glo® Reagent.

-

Microplates: Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.

2. Assay Procedure:

-

Seed the Ba/F3-Bcr-Abl1 cells in the microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound or medium with DMSO (vehicle control) to the wells. The final DMSO concentration should be ≤ 0.1%.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to the vehicle (DMSO) control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a four-parameter logistic equation.

Visualizations

Caption: BCR-ABL1 Signaling Pathways in CML.

Vodobatinib: Exploring Therapeutic Potential Beyond Chronic Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vodobatinib (formerly K0706), a potent, third-generation Bcr-Abl tyrosine kinase inhibitor (TKI), has been extensively studied for its efficacy in chronic myeloid leukemia (CML).[1][2][3][4][5][6][7] However, its mechanism of action, primarily the inhibition of the c-Abl tyrosine kinase, presents significant therapeutic potential in a range of other pathologies. This technical guide explores the preclinical and clinical investigations of this compound beyond CML, with a primary focus on its application in neurodegenerative diseases, particularly Parkinson's disease, and its emerging role in overcoming multidrug resistance in cancer. Detailed experimental methodologies, quantitative data from key studies, and visual representations of relevant signaling pathways and workflows are provided to offer a comprehensive resource for the scientific community.

Introduction: The Rationale for Exploring this compound Beyond CML

This compound is an orally bioavailable small molecule designed as a selective Bcr-Abl TKI.[8] Its high potency against wild-type and most mutated forms of Bcr-Abl has established its role in CML treatment.[2][9] The primary target of this compound, the Abelson (Abl) family of non-receptor tyrosine kinases, particularly c-Abl, is implicated in various cellular processes beyond oncogenesis, including neuronal function and stress responses.[10][11] Overactivity of c-Abl has been linked to the pathogenesis of neurodegenerative conditions like Parkinson's disease, making it a compelling target for therapeutic intervention.[10][11][12] This has propelled the investigation of this compound into the realm of neuroprotection. Furthermore, recent studies have uncovered its ability to modulate ATP-binding cassette (ABC) transporters, suggesting a role in circumventing multidrug resistance in cancer therapy.[13]

This compound in Neurodegenerative Diseases: The Parkinson's Disease Paradigm

The most significant exploration of this compound outside of CML has been in the context of Parkinson's disease (PD). Preclinical evidence strongly suggests that the activation of c-Abl is a critical event in the neurodegenerative cascade in PD, contributing to processes like oxidative stress and alpha-synuclein-induced neurodegeneration.[10][12][14][15]

Mechanism of Action in Parkinson's Disease

In PD, cellular stress leads to the overactivation of c-Abl. This activated c-Abl is believed to contribute to the pathological phosphorylation of α-synuclein and the inactivation of the E3 ubiquitin ligase, parkin, both of which are key events in the death of dopaminergic neurons.[10] this compound, by inhibiting c-Abl, is hypothesized to interrupt this cascade, thereby exerting a neuroprotective effect.

Preclinical and Comparative Data

This compound has demonstrated superior potency in inhibiting c-Abl compared to nilotinib, another TKI that was investigated for PD but showed insufficient brain penetration.[12][16]

| Parameter | This compound | Nilotinib | Reference |

| c-Abl Kinase IC50 | 0.9 nM | 15-45 nM | [16][17] |

| Bcr-Abl1 IC50 | 7 nM | 20 nM | [2][16] |

Clinical Investigation: The PROSEEK Trial (NCT03655236)

The potential of this compound in PD led to the initiation of the PROSEEK trial, a significant Phase 2 study.[14]

Experimental Protocol: PROSEEK Trial

-

Study Design: A global, randomized, double-blind, placebo-controlled Phase 2 trial.[18]

-

Participants: 506 patients aged 50 or older with "Clinically Probable Parkinson's" diagnosed within three years prior to screening.[14] Participants were not expected to require dopamine-replacing therapies within nine months of enrollment.[14]

-

Intervention: Two different doses of oral this compound versus placebo administered for 40 weeks.[18]

-

Primary Objective: To assess the safety and efficacy of this compound in people with early-stage Parkinson's disease.[14] The primary endpoint was the change in patients' motor functions.[15]

-

Exploratory Objective: To evaluate the impact on the health of dopamine-producing neurons using Dopamine Transporter Single Photon Emission Computed Tomography (DaT SPECT) brain imaging.[14][15]

Pharmacokinetics and Brain Penetration

A key advantage of this compound over other TKIs for neurodegenerative applications is its ability to penetrate the blood-brain barrier. A study in healthy volunteers demonstrated that oral administration of this compound achieved cerebrospinal fluid (CSF) concentrations sufficient to inhibit c-Abl.[16][17]

| This compound Dose (7 days) | Mean Cmax, CSF (nM) | Reference |

| 48 mg | 1.8 | [17] |

| 192 mg | 11.6 | [17] |

| 384 mg | 12.2 | [17] |

These CSF levels exceeded the IC50 for c-Abl inhibition, suggesting that this compound could maintain therapeutic concentrations in the brain.[16][17]

Trial Outcome and Future Directions

In April 2024, Sun Pharma Advanced Research Company (SPARC) announced the termination of the PROSEEK study. An interim analysis of data from 442 patients concluded that this compound did not demonstrate any evidence of treatment benefit over placebo, leading to the discontinuation of the trial.[18] While this outcome was a significant setback, the rationale for targeting c-Abl in neurodegenerative diseases remains an active area of research. This compound is also being investigated in a Phase II trial for Lewy body disease (NCT03996460).[19]

This compound in Oncology: Overcoming Multidrug Resistance

Beyond its primary antineoplastic activity in CML, emerging research indicates that this compound may have a broader application in oncology by tackling multidrug resistance (MDR).

Mechanism of Action in MDR

MDR in cancer is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, which actively efflux chemotherapeutic drugs from cancer cells.[13] A recent study found that this compound, at sub-toxic concentrations, can inhibit the drug efflux function of ABCB1 and ABCG2.[13] This action restores the sensitivity of multidrug-resistant cancer cells to conventional cytotoxic agents. Interestingly, this compound appears to enhance the ATPase activity of these transporters while preventing drug efflux, and the overexpression of these transporters does not confer resistance to this compound itself.[13]

Experimental Data and Protocols

Experimental Protocol: In Vitro MDR Reversal Assay

-

Cell Lines: Multidrug-resistant cancer cell lines overexpressing ABCB1 and ABCG2 transporters would be utilized, alongside their non-resistant parental counterparts.

-

Treatment: Cells would be treated with a standard chemotherapeutic agent (e.g., paclitaxel, doxorubicin) in the presence or absence of varying, sub-toxic concentrations of this compound.

-

Endpoint: Cell viability would be assessed using a standard method (e.g., MTT assay) to determine the IC50 of the chemotherapeutic drug. A significant reduction in the IC50 in the presence of this compound would indicate the reversal of resistance.

-

Mechanistic Studies: Further experiments, such as drug accumulation assays using fluorescent substrates (e.g., rhodamine 123) and ATPase activity assays, would be conducted to elucidate the precise mechanism of transporter inhibition.[13]

This line of research is still in its early stages but suggests a promising new avenue for this compound as a chemosensitizing agent in combination therapies for resistant cancers.

Conclusion

This compound's journey beyond CML highlights the intricate and multifaceted nature of drug development. While its primary non-CML application in Parkinson's disease did not yield the desired clinical outcome in the PROSEEK trial, the scientific rationale for targeting c-Abl in neurodegeneration remains a valid and important area of investigation. The superior brain penetration and potency of this compound provided a valuable tool to test this hypothesis in a large-scale clinical setting. Concurrently, the discovery of its ability to counteract multidrug resistance in cancer opens up a new and potentially impactful therapeutic direction. For researchers and drug development professionals, this compound serves as a compelling case study in target validation and the exploration of novel applications for existing molecular entities. Future research will likely focus on refining the understanding of c-Abl's role in other neurodegenerative disorders and further characterizing this compound's potential as an MDR modulator in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. physiciansweekly.com [physiciansweekly.com]

- 4. Potential Approaches Versus Approved or Developing Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Effective in Patients with CML Regardless of Previous Ponatinib Therapy - Oncology Practice Management [oncpracticemanagement.com]

- 6. K0706 (this compound) - Chronic Myeloid Leukemia [cmleukemia.com]

- 7. This compound Promising for Multiple-TK-Inhibitor-Resistant Philadelphia chromosome-positive CML | Blood Cancers Today [bloodcancerstoday.com]

- 8. This compound | C27H20ClN3O2 | CID 89884852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Parkinson's Disease Modification Through Abl Kinase Inhibition: An Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. c-Abl in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sun Pharma shines on c-ABL - Cure Parkinson's [cureparkinsons.org.uk]

- 13. This compound overcomes cancer multidrug resistance by attenuating the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 15. PROSEEK Clinical Trial - this compound - Cure Parkinson's [cureparkinsons.org.uk]

- 16. mdsabstracts.org [mdsabstracts.org]

- 17. Plasma and cerebrospinal fluid pharmacokinetics of this compound, a neuroprotective c-Abl tyrosine kinase inhibitor for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. healthHQ | Sun Pharma Advanced Research Company Abandons Phase 2 Study on this compound for Parkinson’s Disease [healthhq.world]

- 19. This compound - Sun Pharma Advanced Research Company - AdisInsight [adisinsight.springer.com]

Foundational Research on Vodobatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on vodobatinib, a third-generation tyrosine kinase inhibitor (TKI), in the context of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This document details the core mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes critical pathways and workflows.

Introduction to this compound and Ph+ ALL

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the t(9;22)(q34;q11) chromosomal translocation, which creates the constitutively active BCR-ABL1 fusion oncogene.[1] The BCR-ABL1 protein is a tyrosine kinase that drives uncontrolled proliferation and survival of leukemic cells through the activation of multiple downstream signaling pathways.[2] Tyrosine kinase inhibitors (TKIs) that target BCR-ABL1 have revolutionized the treatment of Ph+ ALL.[1]

This compound (formerly known as K0706) is a novel, orally active, third-generation BCR-ABL1 TKI.[3] It has been designed to be effective against wild-type BCR-ABL1 and a range of clinically relevant mutations that confer resistance to earlier-generation TKIs.[4][5] Notably, preclinical studies have shown that this compound is not effective against the T315I "gatekeeper" mutation.[4][6] This guide focuses on the fundamental preclinical evidence that establishes the rationale for this compound's clinical development in Ph+ ALL.

Mechanism of Action: Inhibition of BCR-ABL1 Kinase Activity

The primary mechanism of action of this compound is the direct inhibition of the BCR-ABL1 tyrosine kinase.[3] By binding to the ATP-binding site of the ABL1 kinase domain, this compound blocks the autophosphorylation of BCR-ABL1 and the subsequent phosphorylation of its downstream substrates.[3][4] This inhibition effectively shuts down the aberrant signaling that drives the proliferation and survival of Ph+ ALL cells.

Signaling Pathway

The BCR-ABL1 oncoprotein activates several key signaling pathways, including the JAK-STAT, PI3K/AKT, and RAS/MAPK pathways, which promote cell proliferation, inhibit apoptosis, and alter cell adhesion. This compound's inhibition of BCR-ABL1 autophosphorylation leads to the deactivation of these critical downstream pathways.

Quantitative Preclinical Data

The foundational research on this compound involved determining its potency against wild-type and mutated forms of BCR-ABL1 in cellular assays. The following table summarizes the 50% inhibitory concentration (IC50) values from cell proliferation assays using Ba/F3 murine hematopoietic cells engineered to express human BCR-ABL1 constructs.[4]

| BCR-ABL1 Construct | IC50 (nM) | Clinical Significance |

| Wild-Type | 7 | Baseline potency |

| L248R | 167 | Ponatinib-resistant mutation |

| Y253H | 154 | Dasatinib-sensitive mutation |

| E255V | 165 | Dasatinib-sensitive mutation |

| T315I | 1967 | "Gatekeeper" resistance mutation |

Data sourced from Antelope, O., et al. (2019).[4]

Experimental Protocols

The following sections describe the standard methodologies used in the foundational preclinical evaluation of this compound.

Cell Proliferation Assay

This assay is used to determine the concentration of this compound required to inhibit the growth of BCR-ABL1-dependent cells by 50% (IC50).

Objective: To quantify the anti-proliferative activity of this compound.

Methodology:

-

Cell Culture: Ba/F3 cells expressing either wild-type or mutated BCR-ABL1 are cultured in appropriate media supplemented with growth factors.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a period of 48-72 hours to allow for cell proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, which quantifies the metabolic activity of living cells.

-

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Immunoblotting (Western Blot)

Immunoblotting is used to directly visualize the effect of this compound on the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.

Objective: To confirm the inhibition of BCR-ABL1 autophosphorylation.

Methodology:

-

Cell Treatment: Ph+ ALL cells are treated with varying concentrations of this compound for a short period (e.g., 2-4 hours).

-

Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of BCR-ABL1 (pBCR-ABL1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total BCR-ABL1 or a housekeeping protein like β-actin.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the pBCR-ABL1 signal with increasing this compound concentration indicates effective target inhibition.[3][4]

Preclinical In Vivo Evaluation (Representative Workflow)

While specific in vivo preclinical data for this compound in Ph+ ALL models was not detailed in the foundational publications, a typical workflow for such an evaluation is presented below. This involves using immunodeficient mice engrafted with human Ph+ ALL cells to create a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.

Conclusion

The foundational preclinical research establishes this compound as a potent inhibitor of the BCR-ABL1 kinase, the primary driver of Philadelphia chromosome-positive acute lymphoblastic leukemia. Cellular assays demonstrate its efficacy against wild-type BCR-ABL1 and several clinically important resistance mutations, with the notable exception of T315I. The methodologies outlined in this guide represent the standard for evaluating the preclinical activity of TKIs in this disease setting. This core data provides a strong rationale for the ongoing clinical investigation of this compound as a therapeutic option for patients with Ph+ ALL.

References

- 1. Ph+ ALL: new approaches for upfront therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BCR-ABL1 tyrosine kinase inhibitor K0706 exhibits pre-clinical activity in Philadelphia chromosome-positive leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

Vodobatinib's Interaction with the ATP-Binding Site of BCR-ABL1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vodobatinib (formerly K0706) is a third-generation oral tyrosine kinase inhibitor (TKI) demonstrating significant potency against the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML). This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its interaction with the ATP-binding site of BCR-ABL1. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction to this compound

This compound is a potent and selective inhibitor of the BCR-ABL1 kinase, designed to overcome resistance to earlier-generation TKIs.[1] It has shown efficacy in heavily pretreated CML patients, including those who have developed resistance to other TKIs.[2] Structurally, this compound shares elements with both dasatinib and ponatinib.[3] It is effective against wild-type BCR-ABL1 and a wide range of clinically relevant mutations that confer resistance to other TKIs.[3][4] However, it is notably inactive against the T315I "gatekeeper" mutation.[3][4]

Mechanism of Action: Targeting the BCR-ABL1 ATP-Binding Site